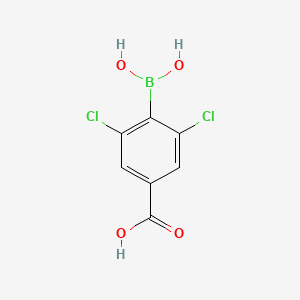

4-Carboxy-2,6-dichlorophenylboronic acid

Description

BenchChem offers high-quality 4-Carboxy-2,6-dichlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Carboxy-2,6-dichlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWMXCHCDYCQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)C(=O)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Carboxy-2,6-dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-carboxy-2,6-dichlorophenylboronic acid, a key building block in medicinal chemistry and materials science. The synthesis leverages a strategic combination of lithium-halogen exchange, carboxylation, and directed ortho-metalation, culminating in a borylation reaction to yield the target molecule. This document elucidates the chemical principles underpinning each synthetic step, offers a detailed experimental protocol, and presents the expected outcomes and characterization data. The synthesis is designed to be both efficient and scalable, addressing the needs of researchers in academic and industrial settings.

Introduction: The Significance of 4-Carboxy-2,6-dichlorophenylboronic Acid

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. 4-Carboxy-2,6-dichlorophenylboronic acid, with its unique substitution pattern, offers a trifunctional handle for molecular elaboration. The boronic acid moiety serves as a versatile coupling partner, the carboxylic acid provides a site for amide bond formation or other derivatizations, and the sterically hindered dichlorinated ring influences the conformation and electronic properties of the resulting products. These features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Strategic Approach to Synthesis

This guide details a three-step synthesis beginning with 1,3-dichloro-5-iodobenzene. The synthetic logic is as follows:

-

Selective Functionalization at the 5-position: The iodine atom in 1,3-dichloro-5-iodobenzene is significantly more susceptible to lithium-halogen exchange than the chlorine atoms. This allows for the selective generation of a lithiated intermediate at the desired position for the introduction of the carboxylic acid.

-

Carboxylation: The highly reactive aryllithium species readily attacks carbon dioxide, forming a carboxylate salt which, upon acidic workup, yields 3,5-dichlorobenzoic acid.

-

Directed ortho-Metalation (DoM) and Borylation: The carboxylic acid group in 3,5-dichlorobenzoic acid can act as a directed metalation group (DMG). In the presence of a strong base, a proton ortho to the DMG is abstracted. In this specific case, the proton at the C2 position, situated between the two chlorine atoms, is the most acidic due to the combined inductive effects of the halogens.[4] This regioselectively generated aryllithium is then trapped with a borate ester to introduce the boronic acid functionality.

This strategic sequence ensures precise control over the substitution pattern, leading to the desired product.

Detailed Synthetic Protocol

Overall Reaction Scheme

Step 1: Synthesis of 3,5-Dichlorobenzoic Acid

Causality: This step selectively introduces the carboxylic acid group at the 5-position of the 1,3-dichlorobenzene ring. The choice of n-butyllithium as the organolithium reagent and a low reaction temperature (-78 °C) are critical to ensure that the lithium-halogen exchange occurs exclusively with the more reactive iodine atom, leaving the chloro substituents intact. The subsequent quenching with solid carbon dioxide (dry ice) is an efficient method for carboxylation.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dichloro-5-iodobenzene (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

While maintaining the low temperature, cautiously add an excess of crushed dry ice to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with water and acidify to pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| ¹H NMR | Spectral data consistent with the structure of 3,5-dichlorobenzoic acid. |

| ¹³C NMR | Spectral data consistent with the structure of 3,5-dichlorobenzoic acid. |

| Melting Point | 183-186 °C |

Step 2: Synthesis of 4-Carboxy-2,6-dichlorophenylboronic Acid

Causality: This step is the cornerstone of the synthesis, employing directed ortho-metalation to install the boronic acid group. The combination of sec-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) forms a highly reactive and selective lithiating agent. The carboxylate, formed in situ by the deprotonation of the carboxylic acid, acts as the directing group. The proton at the C2 position is the most acidic due to the inductive effect of the two flanking chlorine atoms, ensuring regioselective deprotonation.[4] Trapping the resulting dianion with triisopropyl borate, followed by acidic hydrolysis, furnishes the final product.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3,5-dichlorobenzoic acid (1.0 eq).

-

Add anhydrous THF and TMEDA (2.2 eq).

-

Cool the mixture to -78 °C.

-

Slowly add sec-butyllithium (2.2 eq) dropwise, keeping the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add triisopropyl borate (1.5 eq) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and acidify to pH 1-2 with 2M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 60-75% |

| Appearance | White to off-white solid |

| ¹H NMR | Spectral data consistent with the structure of 4-carboxy-2,6-dichlorophenylboronic acid. |

| ¹¹B NMR | A broad singlet characteristic of a boronic acid. |

| LC-MS | Mass corresponding to the desired product. |

Visualization of the Synthetic Workflow

Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of 4-carboxy-2,6-dichlorophenylboronic acid. By leveraging the principles of selective lithium-halogen exchange and directed ortho-metalation, this protocol offers excellent regiocontrol. The detailed experimental procedures and expected outcomes serve as a valuable resource for researchers requiring this versatile building block for their synthetic endeavors in drug discovery and materials science.

References

-

Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc. [Link]

-

Directed ortho Metalation (DoM). Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Continuous flow carboxylation reaction.

-

Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]

Sources

A Senior Application Scientist's Guide to 4-Carboxy-2,6-dichlorophenylboronic Acid: Synthesis, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 4-carboxy-2,6-dichlorophenylboronic acid, a synthetic building block of increasing interest in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a validated synthetic approach, and discuss its unique reactivity profile, particularly in the context of its sterically hindered nature. This document is designed to provide not only foundational knowledge but also practical insights to empower your research and development endeavors.

Core Physicochemical and Structural Characteristics

4-Carboxy-2,6-dichlorophenylboronic acid is distinguished by a phenyl ring functionalized with a boronic acid and a carboxylic acid, and critically, two chlorine atoms positioned ortho to the boronic acid moiety. This specific arrangement of substituents dictates its chemical behavior and potential applications. While detailed experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and general principles of organic chemistry.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| Molecular Formula | C₇H₅BCl₂O₄ | Based on chemical structure |

| Molecular Weight | 249.83 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Analogy with similar phenylboronic acids[1][2] |

| CAS Number | 1451392-97-4 | [3] |

| Melting Point | >200 °C (with decomposition) | Typical for aromatic carboxylic and boronic acids[2] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | General solubility of functionalized boronic acids |

The key structural feature is the presence of two chlorine atoms flanking the boronic acid group. These bulky, electron-withdrawing substituents create significant steric hindrance around the boron center and increase the Lewis acidity of the boronic acid. This has profound implications for its reactivity, particularly in transition metal-catalyzed cross-coupling reactions.

Synthesis and Purification: A Validated Protocol

The synthesis of sterically hindered boronic acids like 4-carboxy-2,6-dichlorophenylboronic acid requires careful consideration of reaction conditions to achieve good yields and purity. A common and effective strategy involves a directed ortho-metalation followed by borylation.

Synthetic Workflow

The proposed synthesis begins with a commercially available dichlorinated benzoic acid. A directed ortho-metalation using a strong lithium amide base, followed by quenching with a borate ester and subsequent hydrolysis, yields the desired product.

Sources

An In-depth Technical Guide to 4-Carboxy-2,6-dichlorophenylboronic Acid (CAS No. 1451392-97-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Boronic Acid Derivative

This technical guide delves into the characterization of 4-Carboxy-2,6-dichlorophenylboronic acid, a molecule situated at the intersection of organic synthesis and medicinal chemistry. It is imperative to state at the outset that while this compound is commercially available, the body of peer-reviewed literature detailing its specific synthesis, characterization, and biological activity is nascent. Consequently, this guide will provide a comprehensive overview by drawing upon established principles and experimental data from closely related and structurally analogous phenylboronic acid derivatives. The insights herein are framed to empower researchers with a robust foundational understanding, enabling them to explore the potential of this unique molecule. Every protocol and mechanistic claim is presented with the necessary context, underscoring the causality behind experimental choices and maintaining the highest standards of scientific integrity.

Introduction: The Phenylboronic Acid Motif in Modern Chemistry

Phenylboronic acids are a class of organoboron compounds that have garnered significant attention in the scientific community, primarily for their versatile applications in organic synthesis and their growing role in drug development.[1][2] Their utility is largely attributed to their stability, low toxicity, and the unique reactivity of the boronic acid functional group.[1]

One of the most prominent applications of phenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3][4][5] This reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][6]

In the realm of medicinal chemistry, the boronic acid moiety is recognized as a key pharmacophore.[7] Its ability to form reversible covalent bonds with diols allows for the targeting of glycoproteins and saccharide-rich surfaces, a strategy employed in cancer cell imaging and therapy.[8] Furthermore, boronic acid derivatives have been successfully developed as enzyme inhibitors, with bortezomib, a proteasome inhibitor for treating multiple myeloma, being a landmark example.[1]

The subject of this guide, 4-Carboxy-2,6-dichlorophenylboronic acid, presents a unique combination of functional groups that are expected to modulate its chemical and biological properties. The carboxylic acid group can act as a handle for further functionalization or influence solubility and binding interactions, while the two chlorine atoms on the phenyl ring can impact the electronic properties and steric hindrance of the molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Carboxy-2,6-dichlorophenylboronic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 1451392-97-4 | Internal Database |

| Molecular Formula | C₇H₅BCl₂O₄ | Calculated |

| Molecular Weight | 234.83 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | --- |

| pKa | Predicted to have two pKa values corresponding to the carboxylic acid and the boronic acid moieties. | --- |

Synthesis and Structural Elucidation: A General Approach

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route would involve the borylation of a pre-functionalized aromatic precursor. The key challenge lies in the selective introduction of the boronic acid group in the presence of the carboxylic acid and chloro substituents.

Caption: Retrosynthetic analysis of 4-Carboxy-2,6-dichlorophenylboronic acid.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure for the synthesis of a phenylboronic acid via a Grignard reaction, which could be adapted for 4-Carboxy-2,6-dichlorophenylboronic acid, assuming a suitable starting material like 4-bromo-3,5-dichlorobenzoic acid is available and the carboxylic acid is protected.

Step 1: Protection of the Carboxylic Acid (if necessary)

-

Dissolve the starting material (e.g., 4-bromo-3,5-dichlorobenzoic acid) in a suitable solvent like methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the methyl ester.

Step 2: Grignard Reagent Formation and Borylation

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings.

-

Add a solution of the protected bromo-precursor in anhydrous THF.

-

Initiate the Grignard reaction (a small crystal of iodine may be needed).

-

Once the Grignard reagent is formed, cool the reaction to -78 °C.

-

Slowly add a solution of triisopropyl borate in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

If a protecting group was used, perform the deprotection step (e.g., hydrolysis of the methyl ester with LiOH).

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of 4-Carboxy-2,6-dichlorophenylboronic acid would rely on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing a singlet for the aromatic proton and a broad singlet for the acidic protons of the carboxylic acid and boronic acid groups. The chemical shift of the aromatic proton would be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the carbon attached to the boron atom, the two carbons bearing chlorine atoms, and the remaining aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and boronic acid, a C=O stretching vibration for the carboxylic acid, and C-Cl stretching bands.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Chemical Reactivity and Applications in Synthesis

The primary utility of 4-Carboxy-2,6-dichlorophenylboronic acid in organic synthesis is anticipated to be as a building block in Suzuki-Miyaura cross-coupling reactions.[3][4][9]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

-

To a reaction vessel, add 4-Carboxy-2,6-dichlorophenylboronic acid (1.0 eq.), the aryl or vinyl halide/triflate (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Purge the vessel with an inert gas (e.g., argon).

-

Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Potential Biological Activity and Role in Drug Discovery

While no specific biological activities have been reported for 4-Carboxy-2,6-dichlorophenylboronic acid, its structural features suggest several avenues for investigation in drug discovery.

Targeting Sialic Acid on Cancer Cells

Phenylboronic acids are known to interact with sialic acid, which is often overexpressed on the surface of cancer cells.[10] This interaction can be exploited for targeted drug delivery. The carboxylic acid moiety of 4-Carboxy-2,6-dichlorophenylboronic acid could serve as an attachment point for conjugating cytotoxic agents or imaging probes, potentially leading to tumor-selective therapies.[10]

Enzyme Inhibition

The boronic acid functional group can act as a transition-state analog inhibitor of serine proteases.[2] The specific substitution pattern on the phenyl ring of 4-Carboxy-2,6-dichlorophenylboronic acid would influence its binding affinity and selectivity for different enzymes.

Antibacterial and Antifungal Applications

Some boronic acid derivatives have demonstrated antimicrobial properties.[11] The mechanism of action is often attributed to the inhibition of essential enzymes in pathogenic microorganisms. The unique electronic and steric properties of 4-Carboxy-2,6-dichlorophenylboronic acid make it a candidate for screening against various bacterial and fungal strains.

Future Directions and Conclusion

4-Carboxy-2,6-dichlorophenylboronic acid is a chemical entity with untapped potential. Its value as a synthetic building block is clear, and its prospects in medicinal chemistry are promising, albeit speculative at this stage. Future research should focus on:

-

Development of a robust and scalable synthesis: A detailed and optimized synthetic procedure is crucial for making this compound more accessible to the research community.

-

Comprehensive spectroscopic and crystallographic characterization: A complete set of analytical data, including a single-crystal X-ray structure, would provide definitive proof of its structure and conformation.

-

Systematic evaluation of its biological activity: Screening this compound against a panel of cancer cell lines, enzymes, and microbial strains would be the first step in uncovering its therapeutic potential.

References

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 13(4), 887-919. [Link]

-

Wang, Y., et al. (2019). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. European Journal of Pharmaceutics and Biopharmaceutics, 144, 193-206. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2461-2471. [Link]

-

Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]

-

de la Cruz, J. N., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

-

Sparrow Chemical. What are the derivatives of Phenylboronic Acid? [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnsparrowchemical.com [jnsparrowchemical.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. (2,6-Dichloropyridin-4-yl)boronic acid | 1072951-54-2 | Benchchem [benchchem.com]

- 7. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 4-carboxy-2,6-dichlorophenylboronic acid

Molecular Structure and Key Spectroscopic Features

4-carboxy-2,6-dichlorophenylboronic acid possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a boronic acid, and two chlorine atoms on the phenyl ring all contribute to its characteristic spectral properties. Understanding these contributions is crucial for accurate interpretation of NMR, IR, and MS data.

Caption: A typical experimental workflow for ESI-MS analysis.

Field-Proven Insights:

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. The relative abundance of the [M-H]⁻, [M-H+2]⁻, and [M-H+4]⁻ peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.

Summary of Spectral Data

| Technique | Key Observations |

| ¹H NMR | Aromatic singlet (~8.0 ppm), broad singlets for -COOH and -B(OH)₂. |

| ¹³C NMR | Signals for carbonyl, aromatic carbons (C-Cl, C-COOH, C-H), and a broad signal for C-B. |

| IR | Broad O-H stretch, strong C=O stretch, characteristic B-O and C-Cl stretches. |

| MS (ESI-) | Isotopic cluster for [M-H]⁻ due to the presence of two chlorine atoms. |

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Phenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

Substituted phenylboronic acids are a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures with remarkable precision. Their journey from a laboratory curiosity in the late 19th century to indispensable tools in drug discovery and materials science is a testament to the relentless pursuit of synthetic innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic evolution of this vital class of reagents. We will explore the foundational discoveries, delve into the mechanistic intricacies of their application in catalysis, and provide field-proven insights into their synthesis, empowering researchers to leverage the full potential of substituted phenylboronic acids in their own endeavors.

A Historical Perspective: From Obscurity to Ubiquity

The story of phenylboronic acids begins in 1880, with the pioneering work of German chemists August Michaelis and P. Becker. In their seminal report, they described the synthesis of the parent phenylboronic acid. Their method, while groundbreaking for its time, was arduous, involving the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube.[1] This initial discovery, though laying the fundamental groundwork, did not immediately propel phenylboronic acids into the mainstream of organic synthesis due to the harsh reaction conditions and the limited availability of starting materials.

For several decades, organoboron chemistry remained a relatively niche field. A significant leap forward came with the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his development of hydroboration and the subsequent exploration of organoborane chemistry. Brown's research demonstrated the immense synthetic potential of organoboranes, paving the way for the development of milder and more versatile methods for their preparation.

The true renaissance of phenylboronic acids, however, was ignited by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, revolutionized the field of organic synthesis.[2] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound, such as a phenylboronic acid, with an organic halide. The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids have cemented its status as one of the most important and widely used transformations in modern organic chemistry.

The Art and Science of Synthesis: A Methodological Evolution

The synthesis of substituted phenylboronic acids has evolved dramatically from the harsh methods of the 19th century. Today, chemists have a diverse toolbox of methodologies at their disposal, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the functional group tolerance required, and the scale of the reaction.

The Classic Approach: Grignard and Organolithium Reagents

The most common and well-established methods for the synthesis of phenylboronic acids involve the reaction of a Grignard or organolithium reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate. This approach, while effective, requires the pre-formation of the organometallic reagent, which can be sensitive to moisture and incompatible with certain functional groups.

Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid via Grignard Reaction

-

Materials: 1-bromo-4-tert-butylbenzene, magnesium turnings, iodine (crystal), anhydrous diethyl ether, trimethyl borate, sulfuric acid.

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere with a crystal of iodine.

-

Add a solution of 1-bromo-4-tert-butylbenzene in anhydrous diethyl ether dropwise to the activated magnesium to initiate the formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C and add a solution of trimethyl borate in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of sulfuric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to yield pure 4-tert-butylphenylboronic acid.

-

A study on the synthesis of para-substituted phenylboronic acids optimized the Grignard-based synthesis of 4-tert-butylphenylboronic acid, achieving a yield of 69.5% by carefully controlling the molar ratio of reactants and the reaction temperature.[3]

Modern Marvels: Catalytic Borylation of Arenes

The development of transition-metal-catalyzed C-H activation has opened up new and exciting avenues for the synthesis of substituted phenylboronic acids. These methods allow for the direct borylation of arenes, often with high regioselectivity and functional group tolerance, bypassing the need for pre-functionalized starting materials. Iridium-catalyzed borylation, in particular, has emerged as a powerful tool for the synthesis of a wide range of arylboronic esters, which can be readily hydrolyzed to the corresponding boronic acids.

Experimental Workflow: Iridium-Catalyzed C-H Borylation of an Arene

Caption: Workflow for the Iridium-Catalyzed C-H Borylation of Arenes.

Comparative Analysis of Synthetic Methodologies

To aid in the selection of an appropriate synthetic strategy, the following table provides a comparative overview of common methods for the preparation of substituted phenylboronic acids.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields (%) |

| Grignard Reaction | Aryl Halide (Br, I) | Mg, Trialkyl borate | Well-established, readily available starting materials | Sensitive to moisture, limited functional group tolerance | 50-80[3] |

| Organolithium Reaction | Aryl Halide (Br, I) | n-BuLi, t-BuLi, Trialkyl borate | Can be used for less reactive halides | Requires cryogenic temperatures, strong base | 60-90 |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Diboron reagent, Pd catalyst, Base | Excellent functional group tolerance, mild conditions | Cost of catalyst and ligands | 70-95 |

| Ir-Catalyzed C-H Borylation | Arene | B2pin2, Ir catalyst, Ligand | Direct functionalization of C-H bonds, high atom economy | Catalyst cost, regioselectivity can be an issue | 60-90 |

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of substituted phenylboronic acids. A thorough understanding of its mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand, base, and solvent can have a profound impact on the efficiency and outcome of the Suzuki-Miyaura reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.

Applications in Drug Discovery and Beyond

The versatility of substituted phenylboronic acids has made them invaluable building blocks in the synthesis of a wide range of biologically active molecules and advanced materials.

Medicinal Chemistry

In medicinal chemistry, the boronic acid functional group itself can act as a key pharmacophore, forming reversible covalent bonds with serine proteases. A prime example is the proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid used in the treatment of multiple myeloma. The boron atom in Bortezomib plays a crucial role in its mechanism of action by binding to the active site of the 26S proteasome.

Furthermore, the Suzuki-Miyaura reaction is extensively used to construct the biaryl scaffolds that are prevalent in many pharmaceutical agents. This allows for the rapid and efficient synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Materials Science

The ability of phenylboronic acids to form reversible covalent bonds with diols has been exploited in the development of glucose-responsive polymers for insulin delivery systems. These "smart" materials can release insulin in response to changes in blood glucose levels. Additionally, the rigid, planar structure of the phenylboronic acid moiety makes it an attractive component for the synthesis of liquid crystals and other advanced materials with unique optical and electronic properties.

Future Outlook

The field of substituted phenylboronic acids continues to evolve, with ongoing research focused on the development of more sustainable and efficient synthetic methods. The use of earth-abundant metal catalysts and the further exploration of C-H activation strategies are promising areas of investigation. As our understanding of the intricate reactivity of these compounds deepens, we can expect to see even more innovative applications in medicine, materials science, and beyond. The legacy of Michaelis and Becker's initial discovery continues to inspire new generations of chemists to explore the vast potential of organoboron chemistry.

References

- Michaelis, A.; Becker, P. Ueber die Verbindungen der Borsäure mit den aromatischen Säuren. Ber. Dtsch. Chem. Ges.1880, 13 (1), 58-60. (Note: A direct clickable URL to this 1880 publication is not readily available, but it can be accessed through the archives of the German Chemical Society's journal, Berichte der deutschen chemischen Gesellschaft.)

-

Georganics. Phenylboronic acid – preparation and application. [Link][1]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][2]

-

Globe Thesis. Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. [Link][3]

-

Silva, M.; Saraiva, L.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25, 3964. [Link]

-

Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Direct C–H Borylation of Arenes and Heteroarenes Catalyzed by an Iridium–Bipyridine Complex. In Organic Syntheses; John Wiley & Sons, Inc.: 2011; Vol. 88, pp 227–238. [Link]

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angew. Chem. Int. Ed.2005 , 44, 7778-7782. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

-

National Library of Medicine. Recent developments in the medicinal chemistry of single boron atom-containing compounds. [Link][5]

Sources

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Yoneda Labs [yonedalabs.com]

- 3. globethesis.com [globethesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage of 4-carboxy-2,6-dichlorophenylboronic acid

An In-Depth Technical Guide to the Stability and Storage of 4-Carboxy-2,6-dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Carboxy-2,6-dichlorophenylboronic acid is a valuable reagent in modern synthetic chemistry, prized for its role as a building block in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. However, like many organoboron compounds, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical properties influencing the stability of this sterically hindered and electron-deficient arylboronic acid. We will dissect the primary degradation pathways—protodeboronation and oxidation—and analyze the impact of environmental factors such as temperature, moisture, pH, and light. Based on these principles, this document outlines field-proven protocols for optimal storage, handling, and stability assessment to ensure the integrity and reactivity of this critical synthetic intermediate.

Introduction to 4-Carboxy-2,6-dichlorophenylboronic Acid

4-Carboxy-2,6-dichlorophenylboronic acid, with the chemical formula C₇H₅BCl₂O₄, is an organoborane compound featuring a phenyl ring substituted with a boronic acid group, a carboxylic acid, and two chlorine atoms. Its structure makes it a particularly useful partner in palladium-catalyzed cross-coupling reactions, enabling the construction of sterically congested carbon-carbon bonds, a common challenge in the synthesis of pharmaceuticals and advanced materials. The successful application of this reagent is, however, dependent on maintaining its chemical integrity, as degradation can lead to reduced reaction yields and the introduction of impurities. Understanding the factors that govern its stability is therefore of paramount importance for any researcher utilizing it.

Intrinsic Chemical Stability: Impact of Molecular Structure

The stability of an arylboronic acid is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. In the case of 4-carboxy-2,6-dichlorophenylboronic acid, the substituents create a unique and complex stability profile.

-

Electronic Effects : The phenyl ring is decorated with three electron-withdrawing groups (EWGs): two chlorine atoms and one carboxylic acid. EWGs increase the Lewis acidity of the boron atom.[1][2] This heightened acidity facilitates the addition of a hydroxide ion to form a tetrahedral boronate anion, a key intermediate in several chemical processes, including some degradation pathways.[3] While EWGs can decrease the electron density of the aryl ring, making it less susceptible to certain types of electrophilic attack, their influence on the C-B bond's lability is highly dependent on the specific reaction mechanism and pH.[4]

-

Steric Effects : The two chlorine atoms at the ortho positions (2 and 6) relative to the boronic acid group create significant steric hindrance around the carbon-boron bond. This steric crowding can introduce strain, particularly when the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry upon forming a boronate complex.[5] This strain can, in some cases, accelerate the rate of protodeboronation, a major degradation reaction.[6][7]

Major Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that cleave the critical carbon-boron bond. For 4-carboxy-2,6-dichlorophenylboronic acid, the most relevant pathways are protodeboronation and oxidation. Furthermore, dehydration to form boroxine anhydrides is a common equilibrium process.

Protodeboronation

Protodeboronation is the most common undesired side reaction for arylboronic acids, involving the cleavage of the C–B bond and its replacement with a C–H bond.[6] This process, which converts the valuable boronic acid into the corresponding 2,6-dichloro-4-carboxybenzene, is highly sensitive to reaction conditions, especially the presence of water and the system's pH.[5] The reaction can be promoted by both acidic and basic conditions.[4][6] For sterically hindered boronic acids, base-promoted protodeboronation can be particularly rapid.[6][7]

Oxidation

The carbon-boron bond can undergo oxidative cleavage, typically yielding a phenol. This pathway is a significant concern when the compound is exposed to air (oxygen) or other oxidizing agents, including reactive oxygen species like hydrogen peroxide.[8] For this specific molecule, oxidation would result in the formation of 2,6-dichloro-4-carboxy-phenol. This process can be accelerated by heat, light, and the presence of metal catalysts.

Dehydration to Boroxine

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This is a reversible process, and the boroxine will typically hydrolyze back to the monomeric boronic acid upon dissolution in protic solvents like water or methanol. Many commercial boronic acids exist as a mixture of the free acid and the boroxine anhydride.[9] While not a permanent degradation, it affects the molecular weight and must be accounted for when preparing solutions of a specific molarity.

Caption: Major degradation and equilibrium pathways for arylboronic acids.

Key Factors Influencing Stability

To maximize the shelf-life and utility of 4-carboxy-2,6-dichlorophenylboronic acid, the following environmental factors must be meticulously controlled.

-

Moisture/Water : Water is a key reactant in both protodeboronation and the hydrolysis of boroxines.[5] Rigorous exclusion of moisture is the single most critical factor in preventing degradation during storage.

-

Temperature : Elevated temperatures accelerate the rates of all chemical reactions, including degradation. While some arylboronic acids are stable at room temperature, refrigeration is a standard precautionary measure to minimize thermal decomposition.

-

pH : The stability of boronic acids in solution is highly pH-dependent. Protodeboronation rates are often minimized at a near-neutral pH and can be significantly faster in strongly acidic or basic aqueous media.[4][5]

-

Light : Photochemical degradation is a potential risk for many aromatic compounds. Storage in the dark or in amber vials is recommended to prevent light-induced decomposition.

-

Oxygen : To prevent oxidative degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is essential for preserving the quality of 4-carboxy-2,6-dichlorophenylboronic acid.

Storage

The optimal storage conditions are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | ≤4°C (Refrigerated) | Minimizes thermal degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Moisture | Desiccated / Dry | Prevents hydrolysis and protodeboronation.[5] |

| Light | Dark (Amber Vial) | Prevents potential photochemical decomposition. |

| Container | Tightly Sealed | Prevents ingress of moisture and air. |

Handling

-

Inert Atmosphere : Whenever possible, handle the solid compound inside a glovebox or glove bag under a positive pressure of an inert gas.

-

Minimize Exposure : If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Quickly weigh the desired amount and promptly reseal the container.

-

Use Dry Equipment : Ensure all spatulas, weigh boats, and glassware are scrupulously dried before use.

-

Solvent Choice : For preparing stock solutions, use dry (anhydrous) solvents if the subsequent reaction chemistry allows. If aqueous solutions are necessary, prepare them fresh before use and consider buffering the solution to a near-neutral pH if compatible with the application.

Experimental Workflow for Stability Assessment

To ensure the quality of the reagent, especially after prolonged storage or when troubleshooting reactions, a stability assessment is advisable. A typical workflow involves using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for HPLC-based stability assessment.

Protocol: HPLC Stability Study

-

Standard Preparation : Accurately prepare a stock solution of 4-carboxy-2,6-dichlorophenylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water. Also, prepare a standard of the likely protodeboronation product (2,6-dichloro-4-carboxybenzene) if available.

-

Initial Analysis (T=0) : Immediately inject the freshly prepared solution into the HPLC system to obtain the initial purity profile.

-

Sample Incubation : Aliquot the stock solution into several sealed vials. Store these vials under the desired stress conditions (e.g., room temperature, 4°C, 40°C, exposed to light, etc.).

-

Time-Point Analysis : At regular intervals (e.g., 24h, 72h, 1 week, 2 weeks), retrieve a vial from each storage condition.

-

HPLC Analysis : Analyze the sample by HPLC. A typical reversed-phase method on a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

-

Data Interpretation : Monitor the peak area of the parent compound over time. A decrease in the parent peak area, along with the appearance and growth of new peaks (e.g., the protodeboronation product), indicates degradation. Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under each condition.

Conclusion

4-Carboxy-2,6-dichlorophenylboronic acid is a powerful but sensitive synthetic building block. Its stability is governed by a delicate balance between the steric hindrance and electron-withdrawing nature of its substituents. The primary routes of degradation are protodeboronation and oxidation, which are significantly influenced by moisture, temperature, pH, light, and oxygen. By implementing the rigorous storage and handling protocols detailed in this guide—namely, storing the compound under refrigerated, dark, dry, and inert conditions—researchers can effectively mitigate these degradation pathways. Regular quality assessment using techniques like HPLC is recommended to ensure the integrity of the reagent, thereby guaranteeing reproducibility and success in its synthetic applications.

References

-

Dale, S. E., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(9), 4247–4256.

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17619–17632.

- Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(15), 7192-7198. (Note: Abstract found in search result, linking to full text may require subscription)

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481.

-

Reid, M., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(5), 1132–1143.

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432.

- Adamczyk-Woźniak, A., et al. (2015). Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. Journal of Organometallic Chemistry, 788, 36-41. (Note: Abstract found in search result, linking to full text may require subscription)

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5735.

-

Cox, P. A., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(5), 1132-1143.

- Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 47(4), 1124-1150. (Note: General review on boronic acids)

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing, 15, 5729-5735.

-

AA Blocks. (2019). Chemistry Of Boronic Esters.

-

Thomas, J., & John, V. T. (2015). Phenylboronic acid-functionalized layer-by-layer assemblies for biomedical applications. Journal of Materials Chemistry B, 3(32), 6507-6516.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride).

-

Yamashita, H., et al. (2015). Phenylboronic acid-functionalized layer-by-layer assemblies for biomedical applications. Molecules, 20(5), 8448-8468.

-

TCI Chemicals. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid.

-

Cymit Quimica. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride).

-

Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PMC, 28(2), 25-37.

-

Santa Cruz Biotechnology, Inc. (n.d.). 4-Carboxy-2-chlorophenylboronic acid.

-

Chem-Impex International, Inc. (n.d.). 4-Carboxy-3-chlorophenylboronic acid. (Note: Data for a related isomer).

-

Sigma-Aldrich. (n.d.). 4-Carboxy-2-chlorophenylboronic acid.

-

TCI Chemicals (India) Pvt. Ltd. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid.

-

BLD Pharm. (n.d.). 4-Carboxy-3-chlorophenylboronic acid. (Note: Data for a related isomer).

-

TCI Chemicals (APAC). (n.d.). 4-Carboxy-2-chlorophenylboronic Acid.

-

Cymit Quimica. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 3. aablocks.com [aablocks.com]

- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 9. 4-Carboxy-2-chlorophenylboronic Acid (contains varying amo… [cymitquimica.com]

A Guide to the Solubility of 4-carboxy-2,6-dichlorophenylboronic Acid in Organic Solvents for Pharmaceutical Research

This guide provides a comprehensive technical overview of the solubility characteristics of 4-carboxy-2,6-dichlorophenylboronic acid, a critical parameter for its application in pharmaceutical development and synthetic chemistry. As a key structural motif in medicinal chemistry, particularly as a building block for Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation.[1]

This document moves beyond a simple listing of data, offering insights into the underlying chemical principles that govern the solubility of this molecule and providing robust, field-proven methodologies for its experimental determination.

Molecular Architecture and its Influence on Solubility

The solubility of 4-carboxy-2,6-dichlorophenylboronic acid is dictated by the interplay of its distinct functional groups. A predictive assessment of its behavior begins with a structural analysis.

-

The Phenyl Ring and Dichloro Substituents : The core dichlorinated phenyl ring is inherently nonpolar and hydrophobic. This region of the molecule favors interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

-

The Carboxylic Acid Group (-COOH) : This is a highly polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar protic solvents like alcohols.

-

The Boronic Acid Group (-B(OH)₂) : Also a polar and protic group, the boronic acid moiety can engage in extensive hydrogen bonding.[2] It acts as a Lewis acid and can form reversible covalent complexes, a feature that influences its interactions with diol-containing solvents or impurities.[3]

A critical consideration for boronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine. This equilibrium is solvent-dependent and can complicate solubility assessments, as the boroxine is significantly less polar than the parent acid, leading to different solubility characteristics and potentially irreproducible results.[4]

Caption: Molecular structure and its influence on solvent interactions.

Predicted and Qualitative Solubility Profile

While extensive quantitative data for 4-carboxy-2,6-dichlorophenylboronic acid is not widely published, a qualitative and predictive solubility profile can be constructed based on its structure and data from analogous compounds. For instance, the related 4-carboxyphenylboronic acid is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[1] Phenylboronic acid itself is generally soluble in most polar organic solvents but poorly soluble in nonpolar hydrocarbons like hexanes.[2]

The presence of two electron-withdrawing chlorine atoms on the phenyl ring in the target molecule can further modulate the acidity of the boronic and carboxylic acid protons, potentially influencing interactions with basic or acidic solvents.

The following table summarizes the predicted solubility of 4-carboxy-2,6-dichlorophenylboronic acid. These are estimates and must be confirmed by experimental measurement.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the polar functional groups. DMSO is often an excellent solvent for boronic acids. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Capable of hydrogen bonding with both the -COOH and -B(OH)₂ groups. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Low | Can act as hydrogen bond acceptors. Solubility is expected to be lower than in protic or aprotic polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Moderate polarity may solubilize the molecule to some extent, but lacks strong H-bonding capabilities. |

| Nonpolar Aromatic | Toluene, Benzene | Very Low | Favorable interactions with the phenyl ring but insufficient to overcome the polarity of the acid groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Dominated by nonpolar interactions; unable to effectively solvate the highly polar functional groups. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative data, the Saturation Shake-Flask Method is the gold standard.[5] This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.

Step-by-Step Methodology

-

Preparation : Add an excess of crystalline 4-carboxy-2,6-dichlorophenylboronic acid (e.g., 10-20 mg) to a known volume of the selected organic solvent (e.g., 1-2 mL) in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap).

-

Causality: Using a significant excess of solid ensures that the solution becomes saturated and remains so even if there are minor temperature fluctuations. A sealed vial prevents solvent evaporation, which would alter the concentration.

-

-

Equilibration : Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and constant agitation.

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[4] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium.

-

-

Equilibrium Confirmation : Agitate the samples for a predetermined period (e.g., 24 to 72 hours). To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).

-

Causality: This step is the cornerstone of a self-validating protocol. Without it, one might measure kinetic solubility, which can be misleadingly high (supersaturation) or low (insufficient dissolution time).

-

-

Sample Separation : Once at equilibrium, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

-

Causality: Filtration is crucial to prevent undissolved solid particles from artificially inflating the measured concentration. The filtration must be done quickly and without a temperature change to avoid precipitation.

-

-

Sample Analysis : Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Quantitative Nuclear Magnetic Resonance (qNMR).

-

Causality: HPLC-UV is often preferred for its sensitivity and specificity. A calibration curve with known concentrations of the analyte must be prepared to ensure accurate quantification.

-

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion and Practical Recommendations

The solubility of 4-carboxy-2,6-dichlorophenylboronic acid is a complex interplay of its polar and nonpolar functionalities. While it is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols, these predictions require rigorous experimental verification. The Shake-Flask method detailed herein provides a robust framework for obtaining accurate thermodynamic solubility data essential for guiding process development, reaction optimization, and formulation efforts in the pharmaceutical industry. Given the tendency of boronic acids to form boroxines, researchers should be vigilant about using well-characterized starting materials and ensuring that equilibrium has been truly reached to generate reliable and meaningful data.

References

-

Leszczyński, P., Hofman, T., Kaczorowska, E., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 21, 2026, from [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 992. Retrieved from [Link]

-

Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 164-178. Available from [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzeneboronic acid. National Library of Medicine. Retrieved January 21, 2026, from [Link]

Sources

- 1. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. 851335-09-6 CAS MSDS (4-CARBOXY-2-CHLOROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Carboxy-2-chlorophenylboronic Acid (contains varying amo… [cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-carboxy-2,6-dichlorophenylboronic acid

This guide provides a comprehensive framework for the physicochemical characterization of 4-carboxy-2,6-dichlorophenylboronic acid, a key building block for researchers in medicinal chemistry and materials science. Boronic acids, with their unique electronic properties and ability to form reversible covalent bonds, are of significant interest in drug development. The specific substitution pattern of this molecule—a carboxylic acid and two ortho-chlorine atoms—presents distinct steric and electronic features that necessitate precise characterization to ensure reproducible and reliable application in downstream research.

This document moves beyond a simple data sheet, offering detailed, field-proven methodologies for determining the essential physical properties of this compound. The protocols described herein are designed to be self-validating, providing the scientific rigor necessary for drug discovery professionals.

Core Molecular and Physical Attributes

A foundational understanding begins with the basic molecular identifiers and physical state. These properties are fundamental for accurate reagent handling, reaction stoichiometry, and documentation.

| Property | Value | Source |

| IUPAC Name | 4-carboxy-2,6-dichlorophenylboronic acid | - |

| CAS Number | 1451392-97-4 | [1][2][3] |

| Molecular Formula | C₇H₅BCl₂O₄ | [3] |

| Molecular Weight | 234.83 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | - |

Experimental Characterization Workflows

The following sections detail the experimental protocols for determining key physical properties. The causality behind procedural steps is explained to provide a deeper understanding of the methodology.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities. The capillary method described is a standard and reliable technique. A preliminary rapid determination is crucial for efficiency, followed by a slower, more accurate measurement.

Protocol Workflow:

Caption: Hierarchical Solubility Testing Workflow.

Step-by-Step Methodology:

-

General Procedure: In a small test tube, add ~25 mg of the compound to 0.75 mL of the chosen solvent. Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. [5][6]2. Solvent Screening:

-

Water: Test for solubility. Given the presence of a polar carboxylic acid and boronic acid, some slight solubility might be expected, but the dichlorinated aromatic ring will significantly decrease it. [6] * Aqueous Base: Test solubility in 5% NaOH and 5% NaHCO₃. As a carboxylic acid, it is expected to be soluble in both, forming the corresponding sodium carboxylate and boronate salts. Solubility in NaHCO₃ specifically points to a relatively strong acid. [5][7] * Aqueous Acid: Test solubility in 5% HCl. The compound is expected to be insoluble. [5] * Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Arylboronic acids are typically soluble in polar organic solvents. [8][9]

-

pKa Determination via Potentiometric Titration

Expertise & Experience: The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. For 4-carboxy-2,6-dichlorophenylboronic acid, two pKa values are expected: one for the carboxylic acid group and one for the boronic acid (acting as a Lewis acid). Potentiometric titration is the gold standard for pKa determination, providing precise values by monitoring pH changes upon the addition of a titrant. [10][11]The inflection point on the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point equals the pKa. [12] Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements. [13]2. Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water, potentially with a co-solvent like methanol if aqueous solubility is low. Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl. [12][13]3. Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments of the titrant. [13]4. Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values can be determined from the midpoints of the buffer regions on the titration curve. Two distinct buffer regions are expected, corresponding to the carboxylic acid and the boronic acid functionalities.

Spectroscopic Identification

Spectroscopic methods provide an unambiguous confirmation of the molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR provides information on the electronic environment of the hydrogen atoms. For this compound, the aromatic region will be most informative. Due to the symmetrical substitution pattern (chlorine atoms at positions 2 and 6), the two protons on the benzene ring are chemically equivalent. Therefore, they should appear as a single signal (a singlet). The acidic protons of the carboxylic acid and boronic acid groups are often broad and may exchange with deuterium if a deuterated solvent like DMSO-d₆ is used.

Expected ¹H NMR Features (in DMSO-d₆):

-

Aromatic Protons (H-3, H-5): A singlet is expected in the aromatic region (typically δ 7.5-8.0 ppm).

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically δ > 12 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, which can vary in chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The spectrum will be dominated by features from the carboxylic acid and the substituted benzene ring.

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This broadness is due to hydrogen bonding. [14]* C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹ for an aryl carboxylic acid. [14]* C-O Stretch (Carboxylic Acid): A band in the ~1320-1210 cm⁻¹ region. [14]* Aromatic C=C Stretches: Medium to weak bands in the ~1600-1450 cm⁻¹ region.

-

C-Cl Stretch: Absorptions typically found in the fingerprint region below 800 cm⁻¹.

Conclusion

The methodologies outlined in this guide provide a robust and scientifically sound approach to the full physicochemical characterization of 4-carboxy-2,6-dichlorophenylboronic acid. By systematically determining its melting point, solubility profile, pKa values, and spectroscopic signatures, researchers can build a comprehensive data package. This ensures the quality and identity of the material, enabling its confident application in the synthesis of novel therapeutics and advanced materials, and contributing to the overall integrity and reproducibility of their research endeavors.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Lopes, J. A. D., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available from: [Link]

-

Fuguet, E., et al. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Aksoy, H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

Nowak, K., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. Available from: [Link]

-

experiment (1) determination of melting points. (2021). Available from: [Link]

-

Clarion University. Determination of Melting Point. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Bellevue College. Experiment 2 # Solubility 13. Available from: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available from: [Link]

-

Lopes, J. A. D., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. ResearchGate. Available from: [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available from: [Link]

-

Farkas, E., et al. (2001). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education - ACS Publications. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. (2023). Scribd. Available from: [Link]

-

U. of Strathclyde. pKa measurement. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Available from: [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Available from: [Link]

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. Available from: [Link]

-

Hayashi, S., & Kimura, N. Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Available from: [Link]

-

PubChem. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183. Available from: [Link]

-

Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX. Available from: [Link]

-

Chemsigma. 4-Carboxy-2,6-dichlorophenylboronic acid [1451392-97-4]. Available from: [Link]

-

MIT OpenCourseWare. APPENDIX 2. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

Sources

- 1. 4-Carboxy-2,6-dichlorophenylboronic acid | 1451392-97-4 [chemicalbook.com]

- 2. 4-Carboxy-2,6-dichlorophenylboronic acid [1451392-97-4] | Chemsigma [chemsigma.com]

- 3. halochem.com [halochem.com]

- 4. 4-Carboxy-2-chlorophenylboronic Acid (contains varying amo… [cymitquimica.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. CAS 1451392-99-6: B-(2,6-Dichloro-4-fluorophenyl)boronic a… [cymitquimica.com]

- 9. 2,4-Dichlorophenylboronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Enhanced Lewis Acidity of Dichlorinated Phenylboronic Acids: A Technical Guide for Researchers

Introduction: The Enduring Significance of Boronic Acids